molecular formula C12H14N4O2 B11068993 ethyl [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetate

ethyl [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetate

Cat. No.: B11068993
M. Wt: 246.27 g/mol
InChI Key: BZDTVZBRZLZQAX-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETATE is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETATE typically involves the reaction of ethyl acetate with a suitable precursor containing the tetraazole ring. One common method is the cyclization of an appropriate hydrazine derivative with an ester under acidic conditions . The reaction conditions often require a catalyst and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps such as distillation or crystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

ETHYL 2-[5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ETHYL 2-[5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETATE exerts its effects involves interactions with specific molecular targets. The tetraazole ring can interact with enzymes or receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[5-(3-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETATE is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

ethyl 2-[5-(3-methylphenyl)tetrazol-2-yl]acetate

InChI

InChI=1S/C12H14N4O2/c1-3-18-11(17)8-16-14-12(13-15-16)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3

InChI Key

BZDTVZBRZLZQAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CC=CC(=C2)C

Origin of Product

United States

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